molecular formula C16H25N5O3S B3006894 7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione CAS No. 476481-86-4

7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione

Cat. No.: B3006894
CAS No.: 476481-86-4
M. Wt: 367.47
InChI Key: UEVBWZBNKIKHDE-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substituents at positions 3, 7, and 8 of the purine core. Its molecular formula is C₁₇H₂₈N₄O₃S, with an average mass of 368.496 g/mol and a monoisotopic mass of 368.188212 g/mol . The compound features:

  • 3-Methyl group: Enhances steric bulk and influences binding interactions.
  • 7-(2-Methoxyethyl): A polar substituent that improves aqueous solubility compared to purely alkyl chains.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3S/c1-19-13-12(14(22)18-15(19)23)21(8-10-24-2)16(17-13)25-11-9-20-6-4-3-5-7-20/h3-11H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVBWZBNKIKHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a broader class of purine derivatives that have shown promise in various therapeutic applications, including antiviral and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 306.38 g/mol
  • IUPAC Name : 7-(2-methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)-purine-2,6-dione

Antiviral Properties

Recent studies have highlighted the potential of this compound as an inhibitor of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In silico studies demonstrated that the compound binds effectively to the active site of Mpro, showing promising results in molecular docking simulations and molecular dynamics analyses. These findings indicate its potential as a lead compound for the development of antiviral therapeutics against COVID-19 .

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. A study investigating the acute toxicity of related purine derivatives found that compounds in this class generally exhibit low toxicity, with LD50 values ranging from 536 to 1403 mg/kg in rat models. This positions them in Class IV toxicity, indicating they are relatively safe for further development .

Compound No.LD50 (mg/kg)Toxicity Class
1953IV
2536IV
3752IV
.........
201403IV

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the piperidine ring enhances its binding affinity to protein targets through hydrophobic interactions and hydrogen bonding, which are critical for its antiviral and potential anticancer activities .

Case Studies

Several case studies have reported on the efficacy of purine derivatives in clinical settings:

  • SARS-CoV-2 Inhibition : In a study involving molecular dynamics simulations, the compound demonstrated significant binding affinity to Mpro, suggesting its potential as a therapeutic agent against COVID-19 .
  • Anticancer Activity : Research has indicated that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines, although specific studies on this compound are still emerging.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison:

Structural and Functional Comparison

Compound Name (or Key Identifier) R7 Substituent R8 Substituent Molecular Weight (g/mol) Key Biological Activity/Properties References
Target Compound 2-Methoxyethyl 2-Piperidin-1-ylethylsulfanyl 368.5 Not explicitly reported (structural focus)
3-Methyl-8-pentylsulfanyl-7-phenethyl Phenethyl Pentylsulfanyl ~420 (estimated) Unknown (structural analog)
8-Methoxy derivatives (e.g., Compounds 1–4) Variable (e.g., hydroxypropyl) Methoxy 350–400 (estimated) Chemopreventive, analgesic, anti-inflammatory
CK2 Inhibitor () 3-Phenoxypropyl Hydrazinyl group 401.4 Protein kinase CK2 inhibition (IC₅₀ = 8.5 µM)
TRPC Inhibitor (Pico145/Compound 31) 4-Chlorophenylmethyl 3-Trifluoromethoxyphenoxy ~550 (estimated) TRPC1/4/5 channel inhibition
Bamifylline Ethyl-(2-hydroxyethyl)aminoethyl Phenylmethyl 385.5 Adenosine A₁ antagonism, bronchodilation

Key Observations

Substituent Impact on Solubility and Bioavailability: The 2-methoxyethyl group at R7 in the target compound enhances hydrophilicity compared to alkyl or aryl groups (e.g., phenethyl in ). This may improve oral bioavailability.

Biological Activity: CK2 Inhibitors (e.g., ) rely on hydrazine-based R8 substituents for enzyme interaction, whereas the target compound’s sulfanyl-piperidine group may favor different target engagement. TRPC Inhibitors (e.g., ) use bulky aromatic R8 groups (e.g., trifluoromethoxyphenoxy) for channel blockade, contrasting with the target’s flexible piperidine-ethylsulfanyl chain.

Metabolic Stability :

  • 8-Methoxy derivatives () exhibit variable metabolic stability in Cunninghamella models, with methoxy groups undergoing oxidation. The target’s 8-sulfanyl group may confer resistance to oxidative metabolism.

Chemopreventive Potential: While 8-methoxy analogs show strong chemopreventive activity via non-antioxidant mechanisms , the target’s sulfur atom could contribute to redox modulation or covalent binding with cellular targets.

Research Findings and Implications

  • Activity Prediction : Based on CK2 inhibitors (), the target compound’s R8 substituent may favor kinase inhibition, though biochemical assays are needed for confirmation.
  • Safety Profile : Like 8-methoxy derivatives (), the target compound is unlikely to exhibit mutagenicity, but its piperidine moiety warrants evaluation for off-target receptor interactions.

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